molecular formula C19H24N6O2 B5650456 (1S*,5R*)-6-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-(2-pyrazinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane

(1S*,5R*)-6-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-(2-pyrazinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane

Cat. No. B5650456
M. Wt: 368.4 g/mol
InChI Key: ZNWIAMSIOSCUDW-JKSUJKDBSA-N
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Description

This detailed analysis focuses on the chemical compound "(1S*,5R*)-6-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-(2-pyrazinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane" and its significance in scientific research. The compound belongs to a class of chemicals that demonstrate intriguing biological and chemical properties, prompting extensive research into their synthesis, structural characteristics, and reactivity.

Synthesis Analysis

Research into the synthesis of related compounds emphasizes the importance of diazabicyclo nonanes and their derivatives. For instance, the development of novel alpha 7 nicotinic acetylcholine receptor agonists, including compounds with a 1,4-diazabicyclo[3.2.2]nonane scaffold, highlights innovative approaches to cognitive disorder treatments in conditions such as schizophrenia and Alzheimer's disease (O’Donnell et al., 2010). The synthesis methods offer insights into the structural complexity and potential of similar diazabicyclo nonane compounds.

Molecular Structure Analysis

The structural analysis of these compounds, particularly those involving diazabicyclo nonanes, underscores their molecular complexity and the potential for diverse chemical interactions. The detailed molecular structures facilitate understanding the compound's reactivity and binding properties, essential for developing pharmacologically active agents.

Chemical Reactions and Properties

Research on diazabicyclo nonanes and related structures reveals a variety of chemical reactions and properties. For example, the utilization of 1,4-diazabicyclo[2.2.2]octane in catalyzing clean, one-pot synthesis reactions (Tahmassebi et al., 2011) demonstrates the versatility of these compounds in organic synthesis, offering a pathway to environmentally friendly and efficient chemical production processes.

properties

IUPAC Name

3-(1-methylpyrazol-4-yl)-1-[(1S,5R)-3-(pyrazine-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-6-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O2/c1-23-10-14(8-22-23)3-5-18(26)25-12-15-2-4-16(25)13-24(11-15)19(27)17-9-20-6-7-21-17/h6-10,15-16H,2-5,11-13H2,1H3/t15-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNWIAMSIOSCUDW-JKSUJKDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CCC(=O)N2CC3CCC2CN(C3)C(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)CCC(=O)N2C[C@H]3CC[C@@H]2CN(C3)C(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S*,5R*)-6-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-(2-pyrazinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane

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